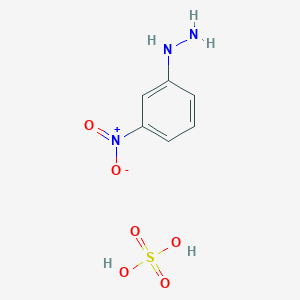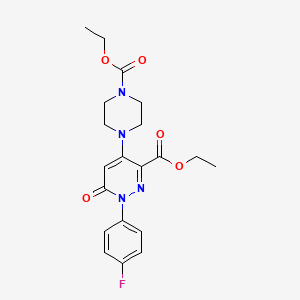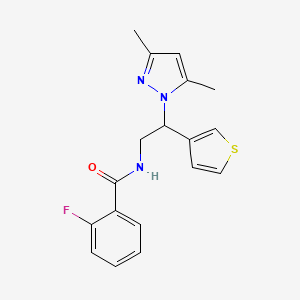![molecular formula C11H18FNO B2652950 N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide CAS No. 2224186-89-2](/img/structure/B2652950.png)
N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide, commonly known as fluoro-THC, is a synthetic cannabinoid that is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis. Fluoro-THC has been the focus of scientific research due to its potential therapeutic properties and its ability to serve as a tool for studying the endocannabinoid system.
Mécanisme D'action
Fluoro-N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide acts on the endocannabinoid system by binding to cannabinoid receptors in the brain and body. Specifically, it binds to the CB1 and CB2 receptors, which are found in the brain, immune system, and other organs. This binding activates a signaling pathway that can lead to a variety of physiological effects, including pain relief, appetite stimulation, and mood regulation.
Effets Biochimiques Et Physiologiques
Fluoro-N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have pain-relieving and anti-inflammatory properties, as well as the ability to reduce anxiety and depression-like behaviors. It has also been shown to stimulate appetite and to have potential as a treatment for obesity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using fluoro-N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide in lab experiments is that it is a synthetic compound, which means that its purity and consistency can be tightly controlled. This makes it easier to study its effects on the endocannabinoid system and to compare its effects to those of other cannabinoids. However, one limitation is that fluoro-N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide is not found naturally in the cannabis plant, which means that its effects may not accurately reflect those of N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide and other naturally occurring cannabinoids.
Orientations Futures
There are many potential future directions for research on fluoro-N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide and other synthetic cannabinoids. One area of interest is the development of new therapeutic treatments for conditions such as chronic pain, inflammation, and anxiety. Another area of interest is the study of the endocannabinoid system and its role in regulating physiological processes such as appetite and mood. As new synthetic cannabinoids are developed, there will be a need to study their effects and potential therapeutic applications.
Méthodes De Synthèse
Fluoro-N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide can be synthesized using a variety of methods, including the reaction of 4-fluorocyclohexanone with ethyl magnesium bromide, followed by reaction with propargyl bromide and subsequent deprotection. Another method involves the reaction of 4-fluorocyclohexanone with allyl magnesium bromide, followed by reaction with propargyl bromide and deprotection.
Applications De Recherche Scientifique
Fluoro-N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide has been used in scientific research to study the endocannabinoid system, which plays a role in a variety of physiological processes, including pain sensation, appetite, and mood regulation. Fluoro-N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide has been shown to bind to cannabinoid receptors in the brain and body, and to have similar effects to N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide, including pain relief and anti-inflammatory properties.
Propriétés
IUPAC Name |
N-[1-(4-fluorocyclohexyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO/c1-3-11(14)13-8(2)9-4-6-10(12)7-5-9/h3,8-10H,1,4-7H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROASWYIMBHPHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)F)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

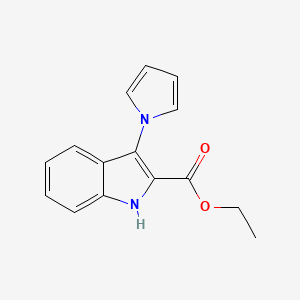
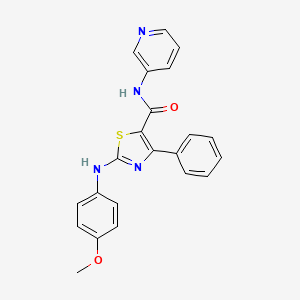
![2-Methyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2652870.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2652873.png)
![N-(2-cyanophenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2652874.png)
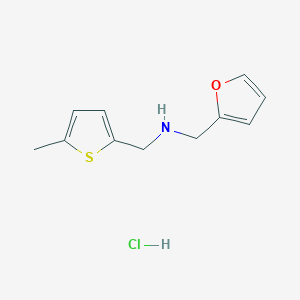
![4-chlorobenzenecarbaldehyde N-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-thiazol-2-yl}hydrazone](/img/structure/B2652878.png)
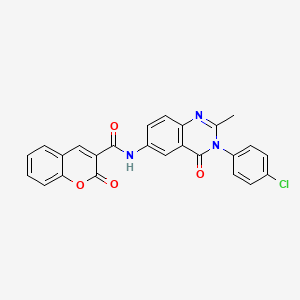
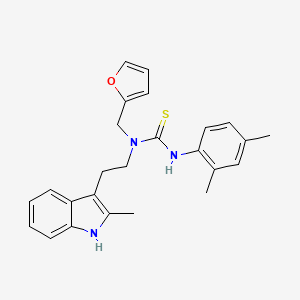
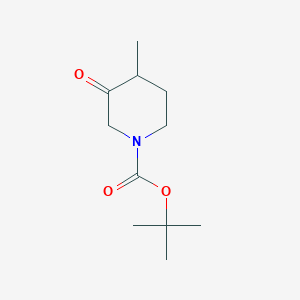
![N-((1-(2-fluorobenzyl)piperidin-4-yl)methyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2652884.png)
